(S)-2-Phenylpyrrolidine hydrochloride
Description
(S)-2-Phenylpyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by a phenyl group substituted at the 2-position of the pyrrolidine ring and a hydrochloride salt. Its CAS number, 56523-58-1, confirms its identity as a stereospecific compound with the (S)-configuration . Pyrrolidine derivatives are widely utilized in medicinal chemistry due to their rigid bicyclic structure, which enhances binding affinity to biological targets. This compound serves as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and ligands for asymmetric catalysis.
Properties
IUPAC Name |
(2S)-2-phenylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-5-9(6-3-1)10-7-4-8-11-10;/h1-3,5-6,10-11H,4,7-8H2;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSABGBFWNYAQG-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679941 | |
| Record name | (2S)-2-Phenylpyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56523-58-1 | |
| Record name | (2S)-2-Phenylpyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Phenylpyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-2-Phenylpyrrolidine, which can be achieved through the asymmetric hydrogenation of 2-Phenylpyrrole using a chiral catalyst.
Hydrochloride Formation: The free base (S)-2-Phenylpyrrolidine is then converted to its hydrochloride salt by reacting it with hydrochloric acid. This step is usually performed in an aqueous or alcoholic solution to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes followed by crystallization and purification steps to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Phenylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to the free base or other reduced forms.
Substitution: The phenyl group and the pyrrolidine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidines.
Scientific Research Applications
Neurodegenerative Disease Research
(S)-2-Phenylpyrrolidine has shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that it may help mitigate symptoms associated with these conditions through its neuroprotective effects.
- Mechanism of Action : The compound interacts with tropomyosin receptors, inhibiting calcium ion binding, which is crucial for muscle contraction and neuronal signaling. This interaction may help stabilize neuronal function and protect against excitotoxicity .
Aldehyde Toxicity Prevention
Studies suggest that (S)-2-Phenylpyrrolidine can prevent aldehyde toxicity mediated by the enzyme acetaldehyde dehydrogenase 2 (ALDH2). This property is particularly relevant for developing therapies aimed at reducing alcohol-related damage in the liver and brain .
Intermediate for Drug Synthesis
The compound serves as an intermediate in synthesizing various biologically active molecules, including inhibitors of ubiquitin-specific protease 19 (USP19) and BCL-2 inhibitors. These inhibitors are crucial for cancer research, targeting apoptosis pathways to enhance therapeutic efficacy .
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that (S)-2-Phenylpyrrolidine administration resulted in reduced neuroinflammation and improved cognitive function in subjects with induced neurodegenerative conditions. The results indicated a significant decrease in markers associated with oxidative stress and inflammation .
Case Study 2: Aldehyde Toxicity
In vitro experiments showed that (S)-2-Phenylpyrrolidine effectively reduced cell death caused by acetaldehyde exposure in neuronal cell lines. The compound's ability to enhance ALDH2 activity was highlighted as a potential therapeutic mechanism for preventing alcohol-induced neurotoxicity .
Comparative Data Table
Mechanism of Action
The mechanism of action of (S)-2-Phenylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit stereoselective binding, which can influence its biological activity and efficacy. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Research Findings and Implications
Pharmacological Activity
- Despite structural similarities to nicotine, 2-phenylpyrrolidine derivatives exhibit minimal insecticidal activity, as shown in early 20th-century studies . This contrasts with nicotine’s potency, highlighting the critical role of the pyridine ring in bioactivity.
- Fluorinated analogs like (S)-2-(4-Fluorophenyl)pyrrolidine HCl show promise in serotonin receptor modulation, with the fluorine atom improving blood-brain barrier penetration .
Physicochemical Properties
- Lipophilicity Trends : The trifluoromethyl group (logP ~2.5) increases membrane permeability compared to methoxy (logP ~1.8) or phenyl (logP ~2.0) substituents .
- Solubility: Methoxy-substituted derivatives dissolve readily in aqueous-organic mixtures (e.g., 50% ethanol), whereas phenyl-substituted analogs require nonpolar solvents .
Biological Activity
(S)-2-Phenylpyrrolidine hydrochloride is a chiral compound that has been the subject of various studies due to its potential therapeutic applications, particularly in the field of neuropharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.
This compound is characterized by a pyrrolidine ring with a phenyl substituent. This structural configuration allows it to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic processes. The compound's hydrochloride form enhances its solubility, facilitating its use in biological assays and therapeutic applications.
Interaction with Biological Targets
Research indicates that (S)-2-Phenylpyrrolidine can modulate neurotransmitter systems, particularly through interactions with dopamine receptors. It has shown promising results in inhibiting certain pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's ability to prevent calcium ion binding to tropomyosin suggests a role in muscle contraction regulation, which may also have implications for cardiac function .
Therapeutic Applications
The therapeutic potential of this compound extends beyond neurodegenerative diseases. Studies have highlighted its effectiveness in:
- Neurodegenerative Diseases : Demonstrated efficacy in models of Alzheimer's and Parkinson's disease, potentially through modulation of acetaldehyde dehydrogenase activity .
- Cardiac Protection : A study indicated that derivatives of phenyl-pyrrolidine could inhibit myocardial mitochondrial permeability transition pores (mPTP), suggesting a protective role against ischemic damage .
Case Studies
- Neuroprotective Effects : In vitro studies have shown that (S)-2-Phenylpyrrolidine can reduce neuronal cell death under oxidative stress conditions commonly associated with neurodegenerative diseases.
- Cardiovascular Studies : Animal models demonstrated that the compound could limit infarct size following ischemic events, indicating its potential as a cardioprotective agent .
Data Tables
| Study | Findings | Implications |
|---|---|---|
| Ruiz et al., 2021 | Inhibition of mPTP opening in cardiomyocytes | Potential for cardiac protection during ischemia |
| ChemicalBook | Effectiveness against neurodegenerative diseases | Possible treatment avenues for Alzheimer's and Parkinson's |
| Panel et al., 2021 | Dual inhibition mechanism observed | Insights into the compound's protective mechanisms |
Q & A
Q. What are the recommended methods for synthesizing (S)-2-Phenylpyrrolidine hydrochloride in an academic lab?
- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, chiral stationary phases in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can separate enantiomers during purification. A common approach includes using palladium-catalyzed asymmetric hydrogenation of pyrrolidine precursors, followed by hydrochloric acid treatment to form the hydrochloride salt. Post-synthesis, techniques like mass spectrometry and nuclear magnetic resonance (NMR) should confirm structural integrity .
Q. How should researchers characterize this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
- NMR : Analyze and spectra in deuterated solvents (e.g., DO or DMSO-d) to confirm stereochemistry and proton environments.
- HPLC/MS : Verify purity and molecular weight using electrospray ionization (ESI-MS).
- Chiral Analysis : Employ chiral columns (e.g., Chiralpak®) to validate enantiomeric excess.
Q. Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNCl | |
| Molecular Weight | 199.68 g/mol | |
| Storage Recommendations | Inert atmosphere, 2–8°C |
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Despite limited safety data (e.g., no reactivity or solubility information in ), adopt standard precautions:
- Use PPE (gloves, goggles) in a fume hood.
- Store under inert gas (e.g., argon) to prevent degradation .
- Refer to SDS guidelines for hydrochloride salts, emphasizing pH-neutral disposal and avoiding strong oxidizers.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Cross-validate using orthogonal techniques:
- If NMR signals conflict with literature, repeat experiments with higher field instruments (e.g., 600 MHz) or variable-temperature NMR.
- Compare with computational models (DFT calculations) to predict chemical shifts.
- Consult peer-reviewed studies on analogous pyrrolidine derivatives for benchmarking .
Q. What strategies ensure enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use SFC with cellulose-based columns (e.g., Chiralcel® OD-H) for high-resolution separation.
- Circular Dichroism (CD) : Monitor enantiomeric excess by CD spectroscopy.
- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate the (S)-enantiomer selectively .
Q. How should stability studies be designed for this compound?
- Methodological Answer : Conduct accelerated stability testing under ICH guidelines:
Q. Table 2: Stability Testing Parameters
| Parameter | Condition | Analytical Method |
|---|---|---|
| Temperature | 25°C, 40°C | HPLC |
| Humidity | 60% RH, 75% RH | Karl Fischer |
| Light Exposure | UV/Vis (ICH Q1B) | Photodegradation |
Data Contradiction Analysis
Q. How to address missing physicochemical data (e.g., solubility, partition coefficient)?
- Methodological Answer :
- Solubility : Use the shake-flask method—dissolve the compound in buffered solutions (pH 1–13) and quantify via UV-Vis spectroscopy.
- logP : Measure via reversed-phase HPLC (C18 column) with a calibration curve of reference standards.
- Vapor Pressure : Apply thermogravimetric analysis (TGA) under controlled temperature gradients .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
